molecular formula C8H20Cl2N2O B3418505 4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride CAS No. 125033-53-6

4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride

Cat. No.: B3418505
CAS No.: 125033-53-6
M. Wt: 231.16 g/mol
InChI Key: MYISEZLKOWOGFX-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride is a piperidine derivative characterized by a dimethylamino-methyl substituent and a hydroxyl group on the piperidine ring, presented as a dihydrochloride salt. The dihydrochloride salt form enhances solubility in polar solvents, providing favorable properties for various research applications . This compound serves as a valuable chemical building block for the synthesis of more complex molecules in organic chemistry and medicinal chemistry research . In scientific research, this compound finds applications across multiple disciplines. In chemistry, it is utilized as a key intermediate in organic synthesis and for studying reaction mechanisms and kinetics . In biological and medical research, it is explored as a tool for investigating cellular processes and molecular interactions, with particular interest in its potential to modulate neurological targets due to its structural features . The dimethylamino group is a common motif in compounds with neuromodulator activity, suggesting research value in studying neurotransmitter systems . The mechanism of action for research purposes involves interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to observable changes in cellular processes and physiological responses in experimental models . Handling and Safety: For research purposes only. This product is not intended for diagnostic or therapeutic use. It is strictly for use in laboratory or research facilities by qualified professionals. Not for human or veterinary use .

Properties

IUPAC Name

4-[(dimethylamino)methyl]piperidin-4-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-10(2)7-8(11)3-5-9-6-4-8;;/h9,11H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYISEZLKOWOGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CCNCC1)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598554
Record name 4-[(Dimethylamino)methyl]piperidin-4-ol--hydrogen chloride (1/2)
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Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

695145-47-2, 125033-53-6
Record name 4-[(Dimethylamino)methyl]piperidin-4-ol--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride typically involves the reaction of piperidine with formaldehyde and dimethylamine. The process can be summarized as follows:

    Formation of the Intermediate: Piperidine reacts with formaldehyde to form a hydroxymethyl intermediate.

    Dimethylation: The intermediate then reacts with dimethylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring the efficient production of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: The major product is often a corresponding ketone or aldehyde.

    Reduction: The major product is typically a fully reduced amine.

    Substitution: The products vary depending on the nucleophile used, resulting in different substituted piperidinol derivatives.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • Drug Development : 4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride serves as an important intermediate in the synthesis of pharmaceutical agents. Its structural features allow it to act as a precursor for compounds targeting the central nervous system (CNS) and other therapeutic areas .
    • Anticancer Potential : Research indicates that Mannich bases, including derivatives of this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown enhanced activity against human leukemia cells and prostate cancer cells when modified with specific substituents .
  • Biological Research :
    • Biomolecule Modification : The compound is utilized as a reagent for modifying biomolecules, facilitating the introduction of functional groups into proteins and nucleic acids. This ability is crucial for studying the structure-function relationship in biological systems.
    • Mechanism of Action : Its interaction with molecular targets such as enzymes and receptors allows it to modulate various biochemical pathways. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, influencing biological activity .
  • Industrial Applications :
    • Chemical Synthesis : Beyond medicinal uses, this compound is involved in synthesizing dyes, pigments, and specialty chemicals. Its unique reactivity makes it a valuable building block in organic synthesis .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study published in PMC highlighted that Mannich bases derived from piperidinols exhibited potent cytotoxic effects against various cancer cell lines, demonstrating IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil . This suggests that derivatives of this compound could be further explored as potential anticancer agents.
  • Neuropharmacological Studies :
    • Research has indicated that compounds containing a dimethylamino moiety are often linked to neuroleptic effects. The structural characteristics of this compound may contribute to its potential neuropharmacological applications, particularly in treating CNS disorders .

Mechanism of Action

The mechanism by which 4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets receptors and enzymes in the central nervous system.

    Pathways Involved: The compound modulates neurotransmitter pathways, influencing the release and uptake of neurotransmitters like dopamine and serotonin.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

4-(1-Pyrrolidinylmethyl)-4-piperidinol Dihydrochloride (CAS: Not specified)
  • Structure: Features a pyrrolidinylmethyl group instead of dimethylaminomethyl.
  • Molecular Formula : C₁₀H₂₀Cl₂N₂O.
  • Key Differences: The pyrrolidine ring (5-membered) replaces the dimethylamino group, altering steric and electronic properties. This may reduce basicity compared to the dimethylamino analogue.
  • Applications: Not explicitly stated, but pyrrolidine derivatives are common in pharmaceuticals (e.g., antipsychotics).
4-(Dimethylamino)piperidine Dihydrochloride (CAS: 4876-59-9)
  • Structure: Lacks the hydroxyl group but has a dimethylamino group directly at the 4-position.
  • Molecular Formula : C₇H₁₇Cl₂N₂.
  • Hazard Profile : Labeled with risk phrases R20/22 (harmful if inhaled/swallowed).
1-[2-(Dimethylamino)ethyl]-4-piperidinamine Trihydrochloride (CAS: 926219-84-3)
  • Structure: Dimethylaminoethyl substituent with an additional amine group.
  • Molecular Formula : C₉H₂₁N₃·3HCl.
  • Key Differences: The ethyl spacer and trihydrochloride salt enhance solubility in polar solvents (e.g., DMSO, methanol). Likely used in drug discovery due to improved bioavailability.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility
Target Compound 265.19 –OH, –CH₂N(CH₃)₂ Likely polar solvents (e.g., H₂O)
4-(Diphenylmethoxy)piperidine HCl 303.83 –OCH(C₆H₅)₂ Low water solubility (lipophilic)
4-(4-Trifluoromethylphenoxy)piperidine HCl 295.73 –O–C₆H₄–CF₃ Moderate solubility (halogenated)
4-Methylpiperidin-4-amine dihydrochloride 203.12 –CH₃, –NH₂ High water solubility (amine salt)

Notes:

  • The hydroxyl group in the target compound increases polarity, enhancing solubility in aqueous media compared to lipophilic analogues like 4-(Diphenylmethoxy)piperidine HCl.
  • Halogenated derivatives (e.g., trifluoromethylphenoxy) exhibit unique electronic effects and metabolic stability.

Regulatory and Compliance Considerations

  • 4-(Diphenylmethoxy)piperidine HCl : Complies with IECSC (China’s Existing Chemical Substance Inventory) and GB/T 16483-2008 safety standards.
  • 4-(Dimethylamino)benzylamine Dihydrochloride: REACH and ISO certified for industrial use.

Biological Activity

4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride, often referred to as DMAP, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H16Cl2N2O
  • Molecular Weight : 195.12 g/mol
  • CAS Number : 125033-53-6

The compound features a piperidine ring with a dimethylamino group and exhibits properties that make it suitable for various pharmacological applications.

The biological activity of DMAP is primarily attributed to its ability to interact with various receptors and enzymes in the body. Specific mechanisms include:

  • Cholinergic Activity : DMAP has been shown to act as a cholinergic agent, influencing neurotransmission and potentially affecting cognitive functions.
  • Enzyme Inhibition : It may inhibit certain enzymes, thereby modulating biochemical pathways involved in pain perception and inflammation.

Pharmacological Effects

  • Analgesic Properties : Research indicates that DMAP exhibits analgesic effects, making it a candidate for pain management therapies. Studies have shown its efficacy in reducing pain responses in animal models.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Neuroprotective Effects : Preliminary studies suggest that DMAP may offer neuroprotective benefits, potentially useful in neurodegenerative diseases.

Case Study 1: Analgesic Efficacy

In a study examining the analgesic properties of DMAP, researchers utilized a hot plate model to assess pain response. The results indicated that DMAP significantly reduced pain sensitivity compared to control groups, suggesting its potential as an analgesic agent .

Case Study 2: Anti-inflammatory Action

Another study focused on the anti-inflammatory effects of DMAP in models of acute inflammation. The compound was administered to subjects with induced inflammation, leading to a marked reduction in inflammatory markers .

StudyFindingsReference
Analgesic EfficacyDMAP reduced pain sensitivity significantly
Anti-inflammatory ActionMarked reduction in inflammatory markers observed

Comparative Analysis with Similar Compounds

DMAP's biological activity can be compared with other piperidine derivatives known for their pharmacological effects.

Compound NameBiological ActivityReference
3-(Dimethylamino)-4-hydroxy-4-(3-methoxyphenyl)piperidineAnalgesic
Piperidine derivativesVarious (neuroprotective, analgesic)

The presence of the dimethylamino group in DMAP enhances its lipophilicity and bioavailability, contributing to its efficacy compared to other similar compounds.

Q & A

Basic: What are the optimal reaction conditions for synthesizing 4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride?

Methodological Answer:
Synthesis typically involves multi-step reactions starting with piperidine ring formation, followed by dimethylamino and hydroxymethyl group substitutions. Key parameters include:

  • Temperature: 25–50°C for nucleophilic substitution steps to minimize side reactions .
  • Solvents: Polar aprotic solvents (e.g., dichloromethane, DMF) enhance reaction efficiency .
  • Catalysts: Triethylamine or pyridine neutralizes HCl generated during dihydrochloride salt formation .
    Continuous flow reactors can improve scalability and yield . Post-synthesis, purification via recrystallization or column chromatography ensures high purity (>95%) .

Basic: How does the dihydrochloride salt form influence solubility and formulation in aqueous systems?

Methodological Answer:
The dihydrochloride salt enhances water solubility by forming ionic interactions with polar solvents. For experimental formulations:

  • pH Adjustment: Maintain pH 3–5 to stabilize the protonated amine groups .
  • Co-Solvents: Ethanol (10–20% v/v) improves solubility in buffers for in vitro assays .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) to assess hydrolytic stability over 14 days .

Advanced: What strategies are used to identify biological targets and receptor binding mechanisms?

Methodological Answer:

  • In Vitro Assays: Radioligand binding assays (e.g., using [³H]-labeled analogues) quantify affinity for neurotransmitter receptors (e.g., opioid, histamine receptors) .
  • Computational Modeling: Molecular docking (AutoDock Vina) predicts interactions with receptor active sites, validated via site-directed mutagenesis .
  • Pathway Analysis: Transcriptomic profiling (RNA-seq) identifies downstream signaling cascades modulated by the compound .

Advanced: How can researchers resolve discrepancies in purity data from different analytical techniques?

Methodological Answer:

  • Cross-Validation: Compare HPLC (UV detection at 254 nm) with LC-MS for purity assessment. Discrepancies often arise from non-UV-active impurities .
  • NMR Quantification: Use qNMR with 1,3,5-trimethoxybenzene as an internal standard to verify purity .
  • Thermogravimetric Analysis (TGA): Detect residual solvents or hydrate forms that may skew elemental analysis results .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles are mandatory due to skin/eye irritation risks .
  • Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation .
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: What structural modifications enhance selectivity for specific biological targets?

Methodological Answer:

  • Positional Isomerism: Modifying the dimethylamino group’s position on the piperidine ring alters receptor specificity (e.g., µ-opioid vs. δ-opioid receptors) .
  • Functional Group Replacement: Substituting the hydroxymethyl group with a sulfonamide increases blood-brain barrier permeability, as shown in rodent models .
  • Stereochemical Optimization: Enantioselective synthesis (chiral HPLC) identifies active enantiomers with 10–100x higher potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride
Reactant of Route 2
4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride

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